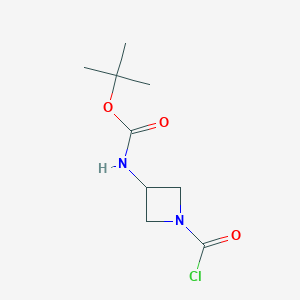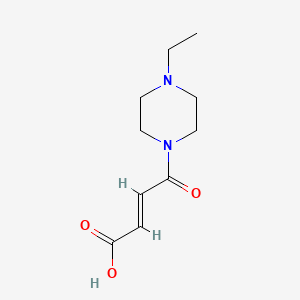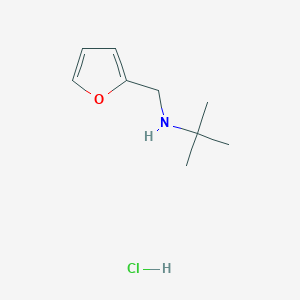![molecular formula C16H16N4O6S B2475340 5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034323-02-7](/img/structure/B2475340.png)
5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. It contains several functional groups and rings, including a methoxypyrazinyl group, a pyrrolidinyl group, a sulfonyl group, and a benzo[d]oxazolone group. These groups suggest that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have several rings and functional groups, which could potentially interact with each other in interesting ways. For example, the pyrrolidinyl group might be able to form hydrogen bonds with the sulfonyl group .Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various types of chemical reactions. For example, the methoxypyrazinyl group might be susceptible to demethylation under certain conditions, while the sulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its various functional groups. For example, the presence of the sulfonyl group might make the compound more polar, while the pyrrolidinyl group could potentially impart some degree of basicity .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Research on heterocyclic compounds, including those with methoxypyrazinyl groups, has a long history of contributing to the field of organic chemistry. For example, the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine and its derivatives has been explored, highlighting the reactivity and tautomerism of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of related compounds in various scientific domains (Ochi et al., 1976).
Antimicrobial and Anti-inflammatory Activities
Compounds with pyridine and pyrazine structures have been synthesized and evaluated for their biological activities. Amidine and hydrazone derivatives of cyanopyridine and cyanopyrazine, for instance, have shown anti-inflammatory and analgesic activities in preclinical models, indicating the potential for related compounds in developing new therapeutics (Sondhi et al., 2006). Additionally, new pyridine derivatives have been synthesized and tested for antimicrobial activity, showcasing the diversity of applications for such molecules in addressing microbial infections (Patel et al., 2011).
Catalytic and Synthetic Applications
Research on five-membered heterocycles, including those involving pyrrolidine and methoxypyrazinyl groups, has detailed their synthesis, reactivity, and applications in catalysis and organic synthesis. These studies provide insights into the utility of such compounds in the synthesis of complex organic molecules and their role in facilitating various chemical reactions (Ram et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-24-14-15(18-6-5-17-14)25-10-4-7-20(9-10)27(22,23)11-2-3-13-12(8-11)19-16(21)26-13/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYRZBPZSISCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2475263.png)
![3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2475264.png)
![(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2475266.png)


![3-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2475270.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)
![(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B2475274.png)

